molecular formula C7H13Cl2NO2 B10782641 N,N-Bis(2-chloroethyl)alanine CAS No. 13322-66-2

N,N-Bis(2-chloroethyl)alanine

Cat. No.: B10782641
CAS No.: 13322-66-2
M. Wt: 214.09 g/mol
InChI Key: NRIFCKOLJVDPTP-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)alanine is an organic compound with the chemical formula C7H13Cl2NO2 It is a derivative of alanine, where the amino group is substituted with two 2-chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)alanine typically involves the reaction of alanine with 2-chloroethylamine under controlled conditions. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and chlorination steps, with additional purification stages to ensure the final product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)alanine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chloroethyl groups.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, which facilitate the substitution of the chlorine atoms.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can result in the formation of various substituted alanine derivatives .

Scientific Research Applications

N,N-Bis(2-chloroethyl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)alanine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the formation of cross-links in DNA, disrupting DNA synthesis and transcription. The compound targets the N7 position of guanine in DNA, similar to other alkylating agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its alanine backbone, which may confer different biological properties compared to other alkylating agents

Properties

CAS No.

13322-66-2

Molecular Formula

C7H13Cl2NO2

Molecular Weight

214.09 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]propanoic acid

InChI

InChI=1S/C7H13Cl2NO2/c1-6(7(11)12)10(4-2-8)5-3-9/h6H,2-5H2,1H3,(H,11,12)

InChI Key

NRIFCKOLJVDPTP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(CCCl)CCCl

Origin of Product

United States

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